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Compound Name: 5-Hydroxytryptoline

CAS No.: 23778-34-9

Cat. No.: B1216272

Get Quote

Executive Summary
This technical guide compares two critical tetrahydro-β-carboline (THBC) derivatives: 5-
Hydroxytryptoline (5-HTL) and 5-Methoxytryptoline (5-MeOTL). While structurally similar, their

biological profiles diverge significantly due to the physicochemical impact of the hydroxyl

versus methoxy substituent at the indole-5 position (carboline-6 position).

Key Distinction:

5-MeOTL (Pinoline): A lipophilic, blood-brain barrier (BBB) permeable endogenous

neuroprotective agent acting primarily as a reversible MAO-A inhibitor and 5-HT uptake

inhibitor.

5-HTL (6-OH-THBC): A potent, hydrophilic metabolite with superior direct antioxidant

capacity (radical scavenging) and higher affinity for the serotonin transporter (SERT), though

limited by lower membrane permeability.
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Nomenclature Clarification: In this guide, we utilize the prompt's terminology while providing the

IUPAC standard for precision:

5-Hydroxytryptoline (5-HTL)

6-hydroxy-1,2,3,4-tetrahydro-β-carboline (6-OH-THBC).

5-Methoxytryptoline (5-MeOTL)

6-methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline). [1] Note: The "5-" prefix

refers to the serotonin/tryptamine precursor numbering, which corresponds to

position 6 on the β-carboline ring.

Chemical Identity & Physicochemical Profile[1][2][4]
[5][6][7]
The substitution at the C6 position (carboline numbering) dictates the pharmacokinetic fate of

these molecules.[2] The methoxy group in 5-MeOTL confers lipophilicity essential for CNS

penetration, whereas the phenolic hydroxyl in 5-HTL enhances water solubility and radical

scavenging potential.

Table 1: Physicochemical Comparison
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Feature
5-Hydroxytryptoline (5-
HTL)

5-Methoxytryptoline (5-
MeOTL)

Common Name 6-OH-THBC Pinoline

Precursor Serotonin (5-HT)
Melatonin / 5-

Methoxytryptamine

Molecular Weight ~188.23 g/mol ~202.25 g/mol

LogP (Lipophilicity) ~0.9 (Hydrophilic)
~2.1 (Lipophilic, BBB

Permeable)

H-Bond Donors 2 (NH, OH) 1 (NH)

Key Metabolic Link
Metabolite of Pinoline (via

CYP2D6)
Parent Compound

Biosynthesis and Metabolic Interconversion[2]
Understanding the endogenous formation of these compounds is critical for interpreting their

biological presence.[2] They are formed via the Pictet-Spengler reaction (condensation of an

indoleamine with an aldehyde, typically formaldehyde or acetaldehyde).

Diagram 1: Biosynthetic Pathways & Metabolic Link
This pathway illustrates the parallel formation from Serotonin and Melatonin, and the critical

CYP2D6-mediated demethylation of Pinoline to 5-HTL.
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Caption: Endogenous formation via Pictet-Spengler condensation and the metabolic

conversion of Pinoline to 5-HTL via CYP2D6 O-demethylation.

Biological Activity Comparison
Monoamine Oxidase (MAO) Inhibition
Both compounds inhibit MAO, but 5-MeOTL (Pinoline) is the superior pharmacological agent

due to its reversible, competitive inhibition profile and BBB permeability.

5-MeOTL (Pinoline): Acts as a potent, reversible inhibitor of MAO-A. This prevents the

breakdown of serotonin and norepinephrine, exerting an antidepressant-like effect.

5-HTL: Shows inhibition but is often less effective in vivo due to rapid conjugation

(sulfation/glucuronidation) of the phenolic hydroxyl group.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1216272/docs?utm_src=pdf-body-img#guide-to-tryptolines-5-hydroxytryptoline-vs-5-methoxytryptoline-biological-activity-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serotonin Uptake Inhibition (SERT)
Surprisingly, experimental data suggests 5-HTL is a more potent inhibitor of serotonin uptake

than Pinoline, likely due to structural similarity to serotonin itself.

Experimental Insight: In synaptosomal preparations, 5-HTL (6-OH-THBC) inhibited 5-HT

uptake with an IC50 of ~0.5 µM, whereas Pinoline was slightly less potent [1].

Antioxidant Mechanisms
The structural difference dictates the mechanism of antioxidant action.[2]

5-HTL (HAT Mechanism): The free phenolic -OH group allows 5-HTL to act via Hydrogen

Atom Transfer (HAT), directly quenching hydroxyl radicals (

OH) and ABTS radicals. It is structurally analogous to Vitamin E (Trolox) in this regard.[2]

5-MeOTL (SET Mechanism): Lacking the free phenol, Pinoline relies more on Single

Electron Transfer (SET) and stabilization of the

-carboline resonance structure. While effective against lipid peroxidation, it is generally less
potent than 5-HTL in direct aqueous radical scavenging assays [2].

Table 2: Biological Activity Summary[2][4]
Target / Assay

5-Hydroxytryptoline (5-
HTL)

5-Methoxytryptoline
(Pinoline)

MAO-A Inhibition
Moderate (

~ 1-10 µM)

High Potency (

~ 0.5 - 5 µM) [3]

5-HT Uptake (SERT)
Very High (

~ 0.5 µM)

High (

~ 1-5 µM)

Antioxidant (ORAC) Superior (Direct scavenger)
Good (Lipid peroxidation

inhibitor)

5-HT2C Receptor Agonist activity (putative)
Full Agonist (sub-micromolar)

[4]
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Experimental Protocols
To validate these activities in your laboratory, use the following self-validating protocols.

Protocol A: Comparative MAO-A Inhibition Assay
This protocol uses a fluorometric detection method (Amplex Red) to compare IC50 values.

Reagents:

Recombinant Human MAO-A (1 U/mL).

Substrate: Tyramine (200 µM).[2]

Detection: Amplex Red (50 µM) + HRP (1 U/mL).[2]

Test Compounds: 5-HTL and 5-MeOTL (0.01 µM – 100 µM).

Workflow:

Pre-incubation: Incubate MAO-A enzyme with Test Compound in Potassium Phosphate

buffer (pH 7.4) for 15 mins at 37°C.

Control: Enzyme + Buffer (No inhibitor).[2]

Blank: Buffer only (No enzyme).

Reaction Start: Add Tyramine/Amplex Red/HRP master mix.

Kinetics: Measure fluorescence (Ex/Em 530/590 nm) every 60s for 30 mins.

Validation: The reaction rate (slope) of the Control must be linear (

). Clorgyline (specific MAO-A inhibitor) should be used as a positive control (

).

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
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Protocol B: Radical Scavenging Capacity (DPPH Assay)
Validates the superior HAT activity of 5-HTL.

Workflow:

Prepare 0.1 mM DPPH solution in methanol (deep purple).[2]

Add 20 µL of Test Compound (5-HTL vs 5-MeOTL) to 180 µL DPPH solution.

Incubate in dark for 30 mins.

Measure Absorbance at 517 nm.[2]

Result: 5-HTL should cause rapid decolorization (yellowing) due to H-atom donation. 5-

MeOTL will show significantly slower or minimal kinetics in this specific assay.

Pharmacological Mechanism Diagram
The following diagram details how Pinoline exerts neuroprotection through MAO inhibition and

how 5-HTL acts as a downstream scavenger.
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Caption: Pharmacological targets: Pinoline acts on proteins (MAO/Receptors), while 5-HTL

targets ROS and Transporters.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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